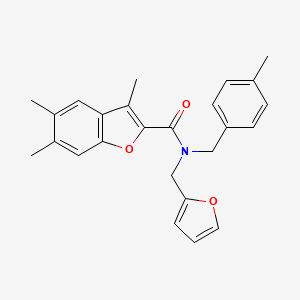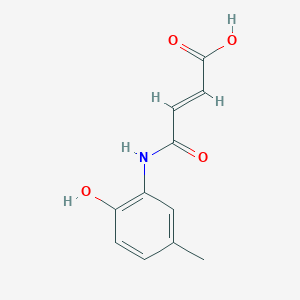![molecular formula C13H10N6 B11410580 7-methyl-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11410580.png)
7-methyl-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a pharmacological agent, particularly in the inhibition of cyclin-dependent kinase 2 (CDK2), which is a promising target for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves the condensation of hydrazine or arylhydrazine with a α,β-unsaturated ketone system. This reaction proceeds both upon heating in ethanol and under acid/base catalysis conditions . Another method involves the treatment of formimidate derivatives with hydrazine hydrate in ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups that enhance the compound’s pharmacological properties.
Reduction: This reaction can modify the electronic properties of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of substituted pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .
Scientific Research Applications
7-methyl-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a CDK2 inhibitor, which is crucial for cell cycle regulation.
Mechanism of Action
The mechanism of action of 7-methyl-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves the inhibition of CDK2/cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells. The compound achieves this by fitting into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar pharmacological properties.
Thioglycoside derivatives: These compounds also exhibit CDK2 inhibitory activity.
Uniqueness
7-methyl-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific structural features that allow for potent CDK2 inhibition. Its ability to selectively target tumor cells makes it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C13H10N6 |
|---|---|
Molecular Weight |
250.26 g/mol |
IUPAC Name |
10-methyl-4-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C13H10N6/c1-18-12-10(7-15-18)13-16-11(17-19(13)8-14-12)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
FYMHYZIQGYDACC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethylphenyl)-2-((3-(2-methoxybenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11410500.png)
![4-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)-2-(propylsulfonyl)-1,3-thiazol-5-amine](/img/structure/B11410508.png)
![7-(3-chloro-4-methoxyphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11410511.png)
![N-{2-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide](/img/structure/B11410515.png)

![3-(4-ethoxyphenyl)-7-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11410526.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11410527.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11410539.png)
![8-(4-chlorophenyl)-6-oxo-3-(3-phenylpropyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11410540.png)
![Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(thiophen-2-yl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11410550.png)
![methyl 2-{[(5,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11410558.png)
![Diethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(4-methylphenyl)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11410567.png)
![N-ethyl-2-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11410569.png)

